1-Deoxygalactonojirimycin Hydrochloride
1-Deoxygalactonojirimycin Hydrochloride
Migalastat HCl, also known as AT1001 or GR181413A, is a pharmacological chaperone that selectively binds, stabilizes, and increases cellular levels of α-Gal A. Oral administration of migalastat HCl reduces tissue GL-3 in Fabry transgenic mice, and in urine and kidneys of some FD patients. Migalastat HCl may provide a potential novel genotype-specific treatment for Fabry Disease (FD). Phase 3 studies are ongoing. Fabry disease (FD) is a genetic disorder resulting from deficiency of the lysosomal enzyme α-galactosidase A (α-Gal A) which leads to globotriaosylceramide (GL-3) accumulation in multiple tissues.
Brand Name:
Vulcanchem
CAS No.:
75172-81-5
VCID:
VC0043602
InChI:
InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4+,5+,6-;/m1./s1
SMILES:
C1C(C(C(C(N1)CO)O)O)O.Cl
Molecular Formula:
C6H13NO4 • HCl
Molecular Weight:
199.63 g/mol
1-Deoxygalactonojirimycin Hydrochloride
CAS No.: 75172-81-5
Reference Standards
VCID: VC0043602
Molecular Formula: C6H13NO4 • HCl
Molecular Weight: 199.63 g/mol
CAS No. | 75172-81-5 |
---|---|
Product Name | 1-Deoxygalactonojirimycin Hydrochloride |
Molecular Formula | C6H13NO4 • HCl |
Molecular Weight | 199.63 g/mol |
IUPAC Name | (2R,3S,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride |
Standard InChI | InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4+,5+,6-;/m1./s1 |
Standard InChIKey | ZJIHMALTJRDNQI-OLALXQGDSA-N |
Isomeric SMILES | C1[C@@H]([C@H]([C@H]([C@H](N1)CO)O)O)O.Cl |
SMILES | C1C(C(C(C(N1)CO)O)O)O.Cl |
Canonical SMILES | C1C(C(C(C(N1)CO)O)O)O.Cl |
Appearance | Grey to light yellow solid powder |
Description | Migalastat HCl, also known as AT1001 or GR181413A, is a pharmacological chaperone that selectively binds, stabilizes, and increases cellular levels of α-Gal A. Oral administration of migalastat HCl reduces tissue GL-3 in Fabry transgenic mice, and in urine and kidneys of some FD patients. Migalastat HCl may provide a potential novel genotype-specific treatment for Fabry Disease (FD). Phase 3 studies are ongoing. Fabry disease (FD) is a genetic disorder resulting from deficiency of the lysosomal enzyme α-galactosidase A (α-Gal A) which leads to globotriaosylceramide (GL-3) accumulation in multiple tissues. |
Synonyms | 1-butyl-2-(hydroxylmethyl)piperidine-3,4,5-triol 1-deoxy-galactonojirimycin 1-deoxygalacto-nojirimycin 1-deoxygalactonojirimycin AT1001 deoxyjirimycin Galafold GR181413A lucerastat migalastat migalastat HCl migalastat hydrochloride N-butyldeoxygalacto-nojirimycin N-butyldeoxygalactonojirimycin NB-DGJ |
PubChem Compound | 11644097 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume